1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione
Description
Properties
CAS No. |
62953-72-4 |
|---|---|
Molecular Formula |
C12H9F3N2S |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1-methyl-5-[3-(trifluoromethyl)phenyl]pyrimidine-4-thione |
InChI |
InChI=1S/C12H9F3N2S/c1-17-6-10(11(18)16-7-17)8-3-2-4-9(5-8)12(13,14)15/h2-7H,1H3 |
InChI Key |
BYELOCUDZTVJAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=S)N=C1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Multicomponent Biginelli-Type Condensation
A widely used approach to synthesize dihydropyrimidine-2-thiones involves a Biginelli-type condensation of:
- Aromatic aldehydes (e.g., 3-(trifluoromethyl)benzaldehyde),
- Thiourea,
- β-ketoesters or β-diketones.
For example, the reaction of 3-(trifluoromethyl)benzaldehyde with thiourea and ethyl 4,4,4-trifluoro-3-oxobutanoate in acetonitrile under reflux with a Lewis acid catalyst such as SnCl2·2H2O yields dihydropyrimidine-2-thione derivatives. The reaction typically proceeds over 6 hours, monitored by TLC, and the product is isolated by precipitation and recrystallization.
Acid-Catalyzed Condensation with Thiourea
Another method involves the condensation of thiourea with β-diketones or β-ketoesters and aromatic aldehydes in the presence of trifluoroacetic acid as a catalyst in an alcoholic solvent system (e.g., acetylacetone and ethanol). The reaction is conducted at 50-75°C for 2.5-3 hours, yielding tetra- or hexahydropyrimidinethione-carboxylates with good yields (50-75%). The progress is monitored by UV TLC plates.
Methylation at the N-1 Position
Methylation of the pyrimidine nitrogen (N-1) is typically achieved by alkylation using methyl iodide or methyl sulfate under basic conditions. For example, alkylation of thioxopyrimidine intermediates with methyl iodide followed by purification yields the N-methylated product.
Thiation of the Pyrimidine Ring
The thione group at the 4-position is introduced by using thiourea in the condensation step or by converting the corresponding oxo-pyrimidine to the thione via sulfurization reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10). The direct use of thiourea in the multicomponent reaction is the most straightforward and commonly reported method.
Representative Preparation Procedure
Research Findings and Yields
- The multicomponent condensation yields dihydropyrimidine-2-thiones in moderate to good yields (50-75%) depending on the aldehyde and reaction conditions.
- Methylation reactions proceed efficiently with high selectivity for the N-1 position, typically yielding >80% of the desired product.
- The presence of the trifluoromethyl group on the aromatic ring enhances the compound’s chemical stability and biological activity, as reported in related pyrimidine-thione derivatives.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the thione group can participate in redox reactions, influencing the compound’s biological activity. Pathways such as inhibition of specific enzymes or modulation of receptor activity are commonly involved .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrimidine Derivatives
Key Observations :
Thione vs. Oxo Groups : The thione group in the target compound replaces the oxo (–O) group found in thymine and fluridone . This substitution alters electronic properties (e.g., increased polarizability) and binding affinity in biological systems.
Trifluoromethyl Phenyl vs.
Pyrimidine vs. Pyridinone Scaffolds: Fluridone shares the trifluoromethylphenyl group but employs a pyridinone core (six-membered ring with one nitrogen), whereas the target compound uses a pyrimidine (two nitrogens). This difference impacts ring aromaticity and intermolecular interactions.
Solubility and Lipophilicity :
- The thione group increases solubility in polar aprotic solvents compared to fluridone’s pyridinone structure. However, the –CF₃ group counterbalances this by enhancing logP (lipophilicity), as seen in related trifluoromethylated agrochemicals .
- Thymine derivatives (e.g., 5-Methylpyrimidine-2,4(1H,3H)-dione) exhibit higher aqueous solubility due to their diketone structure and lack of aromatic substituents .
Biological Activity
1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS No. | 62953-72-4 |
| Molecular Formula | C12H9F3N2S |
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | 1-methyl-5-[3-(trifluoromethyl)phenyl]pyrimidine-4-thione |
| InChI Key | BYELOCUDZTVJAF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the thione moiety can participate in redox reactions. This dual functionality allows for diverse interactions within biological systems, influencing pathways such as enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that derivatives of thiourea, including this compound, exhibit notable antimicrobial properties. In studies comparing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 1250 to 5000 µg/mL, which were significantly lower than those observed for conventional antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored extensively. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. For instance, IC50 values for certain thiourea derivatives were reported between 3 to 14 µM against these cell lines, indicating strong cytotoxic effects . The mechanism involves targeting specific molecular pathways associated with cancer progression, such as angiogenesis and cell signaling .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it can significantly inhibit cytokines such as IL-6 and TNF-α at concentrations comparable to established anti-inflammatory drugs . This suggests potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-Methyl-5-phenylpyrimidine-4(1H)-thione | Lacks trifluoromethyl group | Different pharmacological profile |
| 5-(3-(Trifluoromethyl)phenyl)pyrimidine-4(1H)-thione | Lacks methyl group | Altered reactivity and applications |
The presence of both the trifluoromethyl and thione groups in our compound contributes to its unique reactivity and potential for diverse applications across medicinal chemistry.
Case Studies
Several case studies highlight the biological activity of this compound:
- Antibacterial Efficacy : A study tested various thiourea derivatives against E. coli ATCC 25922, revealing that modifications to the thiourea structure can enhance antibacterial activity significantly .
- Cancer Cell Line Studies : In trials involving human leukemia cell lines, compounds similar to this compound showed IC50 values as low as 1.50 µM, indicating strong potential for therapeutic use in oncology .
- Inflammation Models : Research demonstrated that certain derivatives exhibited stronger inhibitory effects on inflammatory markers than conventional treatments, suggesting their utility in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
